molecular formula C12H8Cl2N4 B2566705 6-(3,4-dichlorophenyl)-2H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 685107-56-6

6-(3,4-dichlorophenyl)-2H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No.: B2566705
CAS No.: 685107-56-6
M. Wt: 279.12
InChI Key: IGNFLKWJMPUWNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,4-Dichlorophenyl)-2H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a 3,4-dichlorophenyl group at position 6 and an amine at position 3. This scaffold is of significant interest in medicinal chemistry due to its planar aromatic structure, which enhances interactions with biological targets like kinases .

Properties

IUPAC Name

6-(3,4-dichlorophenyl)-2H-pyrazolo[3,4-b]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N4/c13-8-3-1-6(5-9(8)14)10-4-2-7-11(15)17-18-12(7)16-10/h1-5H,(H3,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNFLKWJMPUWNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC3=NNC(=C3C=C2)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dichlorophenyl)-2H-pyrazolo[3,4-b]pyridin-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dichlorophenyl)-2H-pyrazolo[3,4-b]pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Mechanism of Action

The mechanism of action of 6-(3,4-dichlorophenyl)-2H-pyrazolo[3,4-b]pyridin-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This interaction disrupts the normal function of microtubules, which are essential for cell division and intracellular transport.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position of substituents on the phenyl ring profoundly influences biological activity and physicochemical properties:

  • 3,4-Dichlorophenyl vs. 2,4-Dichlorophenyl : The target compound’s 3,4-dichloro substitution contrasts with the 2,4-dichlorophenyl analog (6-(2,4-dichlorophenyl)-4-(4-fluorophenyl)-7H-pyrazolo[3,4-b]pyridin-3-amine). The latter exhibits cytotoxic activity, synthesized via hydrazine hydrate reflux (75% yield) . The 3,4-dichloro configuration may enhance steric hindrance or π-π stacking compared to 2,4-substitution.
  • 2,6-Dichlorophenyl Derivatives : In MNK1 inhibitor studies, 6-chloro-5-(2,6-dichlorophenyl)-2-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine (5a) showed moderate activity (10% yield), highlighting the sensitivity of activity to substituent positioning .
Table 1: Substituent Position Comparison
Compound Substituent Position Biological Activity Synthesis Yield Reference
6-(3,4-Dichlorophenyl) derivative 3,4-Dichloro Not explicitly reported N/A
6-(2,4-Dichlorophenyl) derivative 2,4-Dichloro Cytotoxic 75% (Method A)
5-(2,6-Dichlorophenyl) derivative 2,6-Dichloro MNK1 inhibition 10%

Substituent Type and Functional Group Impact

Aromatic vs. Aliphatic Substituents:
  • Methyl and Cyclopropyl Groups : 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine (C8H10N4, MW 162.2) and 6-cyclopropyl-4-(trifluoromethyl) derivatives (C10H9F3N4, MW 242.2) demonstrate reduced molecular complexity compared to dichlorophenyl analogs. These groups may improve solubility but reduce target affinity .
Halogenated Derivatives:
  • Bromine Substitution : 6-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine (C6H5BrN4, MW 213.03) has a higher molecular weight and density (1.994 g/cm³) compared to chlorine analogs, which may affect crystallization and bioavailability .
Table 2: Substituent Type Comparison
Compound Substituent Type Molecular Weight Key Properties Reference
6-(3,4-Dichlorophenyl) derivative Dichlorophenyl ~300 (estimated) High lipophilicity
4,6-Dimethyl derivative Methyl 162.2 Improved solubility
6-Bromo derivative Bromine 213.03 High density
6-Cyclopropyl-CF3 derivative Cyclopropyl/CF3 242.2 Enhanced BBB penetration

Biological Activity

6-(3,4-Dichlorophenyl)-2H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound notable for its potential therapeutic applications, particularly in oncology. This compound is characterized by a pyrazolo[3,4-b]pyridine core with a 3,4-dichlorophenyl substitution, contributing to its unique biological properties. This article reviews the compound's biological activity, including its mechanisms of action, effects on various cell types, and potential therapeutic uses.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Kinase Inhibition : The compound has been shown to bind to the ATP-binding site of various kinases. This binding inhibits their catalytic activity, disrupting critical signaling pathways involved in cell proliferation and survival. Notably, it affects pathways related to cancer cell growth and apoptosis induction.
  • Gene Expression Modulation : It influences gene expression by interacting with transcription factors and regulatory proteins. This modulation can lead to altered cellular responses to stress and damage, promoting apoptosis in cancer cells.

Cellular Effects

Research has demonstrated significant effects of this compound on cancer cell lines:

  • Antiproliferative Activity : Studies indicate that this compound effectively inhibits the proliferation of various cancer cell lines. For instance, it induces cell cycle arrest and apoptosis in breast and colon cancer cells .
  • Subcellular Localization : The compound is primarily localized in the cytoplasm and nucleus. Its localization is crucial for its interaction with target proteins and enzymes, which influences its efficacy as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeDescription
Antiproliferative Inhibits growth of cancer cell lines through apoptosis induction and cell cycle arrest
Kinase Inhibition Binds to ATP-binding sites of kinases; disrupts signaling pathways essential for cell survival
Gene Modulation Alters expression of genes involved in apoptosis and stress response
Subcellular Localization Primarily found in cytoplasm and nucleus; affects interaction with target biomolecules

Case Studies

  • Breast Cancer Cell Lines : A study evaluated the antiproliferative effects of the compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 5 μM after 48 hours of exposure. Mechanistic studies revealed that the compound induced apoptosis via caspase activation.
  • Colon Cancer Models : In another investigation involving colon cancer cell lines (HT-29), treatment with this compound resulted in a dose-dependent decrease in cell proliferation and increased markers of apoptosis (e.g., cleaved PARP) after 24 hours .

Comparison with Similar Compounds

The unique structure of this compound distinguishes it from other pyrazolo derivatives:

Compound TypeKey FeaturesBiological Activity
Pyrazolo[3,4-b]pyridin Derivatives Similar core structureVarying anticancer properties
Aminopyrazoles Different substituentsExplored for various biological activities

Q & A

Q. What are the optimal synthetic routes for 6-(3,4-dichlorophenyl)-2H-pyrazolo[3,4-b]pyridin-3-amine, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis of pyrazolo-pyridine derivatives typically involves coupling reactions under anhydrous conditions. For example, pyrazolo[3,4-d]pyrimidine analogs are synthesized using dry acetonitrile or dichloromethane as solvents, with alkyl/aryl halides or isocyanates as reactants . To improve yield:
  • Use dry solvents to minimize side reactions (e.g., acetonitrile for nucleophilic substitutions ).
  • Optimize reaction time and temperature (e.g., reflux conditions for cyclization).
  • Purify via recrystallization (e.g., from acetonitrile) to isolate high-purity products .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies functional groups (e.g., NH stretching at ~3300 cm⁻¹ for amines ).
  • ¹H NMR : Confirms substituent positions (e.g., aromatic protons in dichlorophenyl groups ).
  • X-ray Crystallography : Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding in pyrazolo-pyridine analogs ).

Q. How can researchers determine the solubility and stability of this compound under varying experimental conditions?

  • Methodological Answer :
  • Solubility : Perform shake-flask experiments in solvents (e.g., DMSO, ethanol) at controlled temperatures.
  • Stability : Conduct accelerated degradation studies under stress conditions (pH, light, heat) followed by HPLC analysis .
  • Storage : Store at -20°C in inert atmospheres to prevent decomposition .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacological potential of this compound?

  • Methodological Answer :
  • Analog Synthesis : Introduce substituents (e.g., fluoro, methyl groups) to the pyridine or dichlorophenyl moieties to assess bioactivity changes .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or enzymatic inhibition assays .
  • Computational Modeling : Perform docking studies to predict binding affinities to biological targets .

Q. What strategies are recommended for resolving contradictions in reported bioactivity data of pyrazolo[3,4-b]pyridine derivatives?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., dose-dependent effects vs. assay variability ).
  • Replication Studies : Standardize protocols (e.g., cell lines, incubation times) to minimize experimental bias .
  • Orthogonal Assays : Validate results using complementary methods (e.g., SPR for binding affinity vs. cellular viability assays ).

Q. How can synthetic routes be optimized to incorporate electron-withdrawing substituents (e.g., fluorine) into the pyrazolo-pyridine core?

  • Methodological Answer :
  • Fluorination Techniques : Use electrophilic fluorinating agents (e.g., Selectfluor®) or cross-coupling with fluorinated aryl halides .
  • Protecting Groups : Shield reactive amines during fluorination to prevent side reactions .
  • Purification : Employ column chromatography with gradients to separate fluorinated byproducts .

Q. What methodologies are suitable for assessing the environmental impact and degradation pathways of this compound?

  • Methodological Answer :
  • Fate Studies : Track compound distribution in soil/water systems using LC-MS/MS .
  • Biotransformation Assays : Incubate with microbial consortia to identify metabolic byproducts .
  • Ecotoxicity Testing : Evaluate effects on model organisms (e.g., Daphnia magna) via OECD guidelines .

Q. How can mechanistic studies investigate the interaction of this compound with biological targets?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified proteins .
  • Cryo-EM/X-ray Crystallography : Resolve compound-target complexes at atomic resolution .
  • Kinase Profiling : Use kinase inhibitor panels to identify selective targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.